2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate .
- The molecular formula is C₂₃H₂₁NO₅S₂ , and its CAS number is 374100-54-6 .
- Structurally, it combines a phenyl ring, a thiophene ring, and a thiazolidinone moiety.
- Thiophene derivatives often exhibit interesting electronic and biological properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Exploring its use in materials science (e.g., organic electronics).
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are elusive. it likely interacts with biological targets (e.g., proteins, nucleic acids) to exert its effects.
Comparison with Similar Compounds
Uniqueness: Its combination of phenyl, thiophene, and thiazolidinone motifs sets it apart.
Similar Compounds:
Remember, this compound’s intricate structure offers exciting avenues for research and application
Properties
Molecular Formula |
C24H19NO4S3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H19NO4S3/c1-15(17-7-4-3-5-8-17)25-22(26)21(32-24(25)30)14-16-10-11-18(19(13-16)28-2)29-23(27)20-9-6-12-31-20/h3-15H,1-2H3/b21-14+ |
InChI Key |
MRVSEHDDVSSGTP-KGENOOAVSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)SC2=S |
Origin of Product |
United States |
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